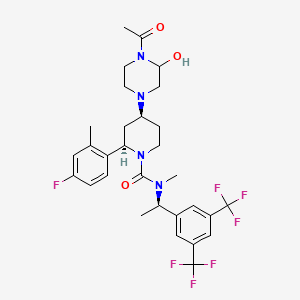
6-o-Capryloylsucrose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-o-Capryloylsucrose is an organic compound belonging to the class of o-glycosyl compounds. It is a derivative of sucrose where the hydroxyl group at the 6th position of the glucose moiety is esterified with caprylic acid (octanoic acid). This compound is known for its surfactant properties and is used in various industrial and scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
6-o-Capryloylsucrose can be synthesized through enzymatic acylation of sucrose using caprylic acid. The reaction typically involves the use of immobilized lipases as catalysts. The reaction conditions include a temperature range of 40-60°C and a reaction time of 24 hours. The reaction is carried out in an organic solvent such as dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the production of this compound involves similar enzymatic processes but on a larger scale. The use of bioreactors and continuous flow systems can enhance the efficiency and yield of the product. The purification process involves chromatographic techniques to isolate the desired compound from the reaction mixture .
Analyse Des Réactions Chimiques
Types of Reactions
6-o-Capryloylsucrose undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield sucrose and caprylic acid.
Oxidation: The hydroxyl groups in the sucrose moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can undergo substitution reactions with various reagents to form different derivatives
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Reagents such as acyl chlorides or alkyl halides
Major Products Formed
Hydrolysis: Sucrose and caprylic acid.
Oxidation: Aldehydes or carboxylic acids.
Substitution: Various sucrose derivatives depending on the substituent used
Applications De Recherche Scientifique
6-o-Capryloylsucrose has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance solubility and stability of reactants.
Biology: Employed in the study of membrane proteins due to its ability to solubilize lipid membranes.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Industry: Utilized in the formulation of cosmetics and personal care products as an emulsifying agent
Mécanisme D'action
The mechanism of action of 6-o-Capryloylsucrose primarily involves its surfactant properties. It reduces the surface tension between different phases, allowing for the formation of stable emulsions. In biological systems, it interacts with lipid membranes, solubilizing membrane proteins and facilitating their study. The molecular targets include lipid bilayers and membrane proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
6-o-Myristoylsucrose: Another acylated sucrose derivative with a longer fatty acid chain (myristic acid).
6-o-Lauroylsucrose: Similar to 6-o-Capryloylsucrose but with lauric acid as the acyl group.
6-o-Palmitoylsucrose: Contains palmitic acid as the acyl group.
Uniqueness
This compound is unique due to its specific fatty acid chain length (caprylic acid), which provides a balance between hydrophilicity and lipophilicity. This balance makes it particularly effective as a surfactant and emulsifying agent compared to its longer-chain counterparts .
Propriétés
Numéro CAS |
136152-82-4 |
|---|---|
Formule moléculaire |
C20H36O12 |
Poids moléculaire |
468.5 g/mol |
Nom IUPAC |
[(2R,3S,4S,5S)-3,4-dihydroxy-5-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl octanoate |
InChI |
InChI=1S/C20H36O12/c1-2-3-4-5-6-7-13(23)29-9-12-15(25)18(28)20(10-22,31-12)32-19-17(27)16(26)14(24)11(8-21)30-19/h11-12,14-19,21-22,24-28H,2-10H2,1H3/t11-,12-,14-,15-,16+,17-,18+,19-,20+/m1/s1 |
Clé InChI |
AWSYOWHJNGZJGU-OASARBKBSA-N |
SMILES isomérique |
CCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O |
SMILES canonique |
CCCCCCCC(=O)OCC1C(C(C(O1)(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




